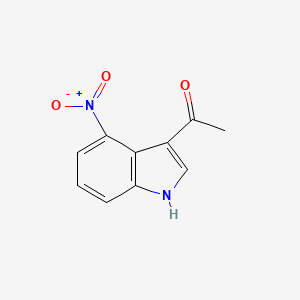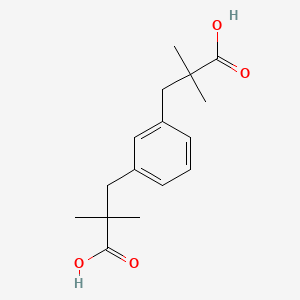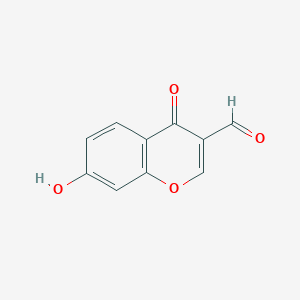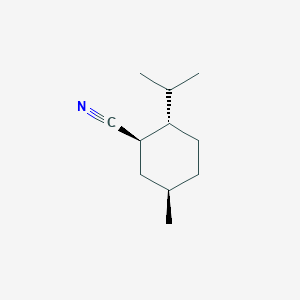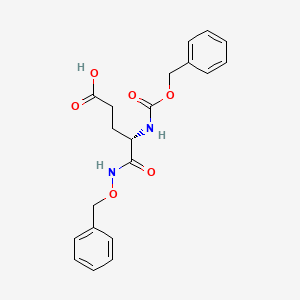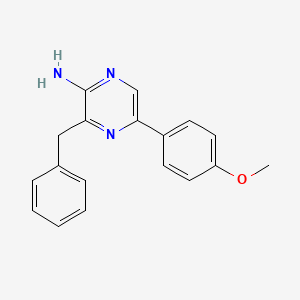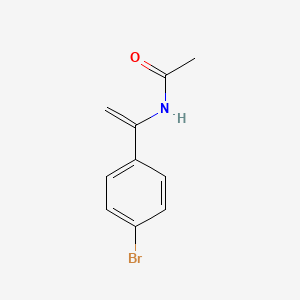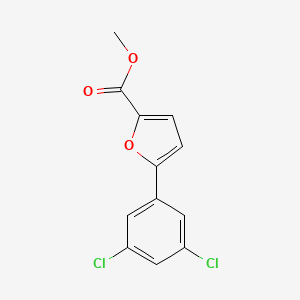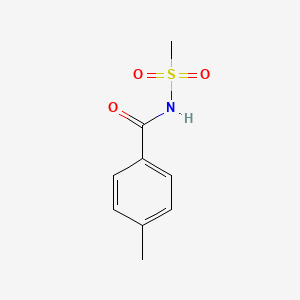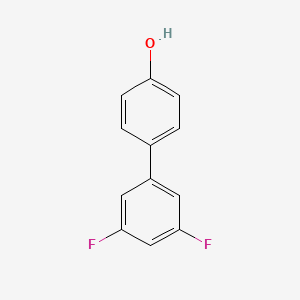
4-(3,5-Difluorophenyl)phenol
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)phenol, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFP is a white crystalline powder that is soluble in organic solvents and has a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
Adsorption Studies
Activated carbon fibers (ACFs) are effective in adsorbing substituted phenols from aqueous solutions. The adsorption capacities and kinetics are influenced by molecular interactions such as π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions. This highlights the potential of using ACFs in water treatment processes to remove phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol (Qing-song Liu et al., 2010).
Molecular Structure and Properties
The X-ray crystallographic study of 3,5-difluorophenol reveals an amphiphilic layer-like arrangement in its crystal structure, suggesting unique intermolecular interactions that could be relevant for designing materials with specific properties (M. Shibakami & A. Sekiya, 1994).
Photocatalytic Degradation
Research on photocatalytic degradation of phenolic compounds, including chlorophenols, using titanium dioxide under UV irradiation, demonstrates the potential for environmental remediation. Supporting materials such as activated carbon, silica, and zeolite can enhance the efficiency of the photocatalytic process, suggesting a path for the treatment of water contaminated with phenolic compounds (K. Naeem & F. Ouyang, 2013).
Antioxidant Activity
Phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol, have been studied for their antioxidant activities. Factors such as the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance these activities, which are valuable in various applications, including food preservation and pharmaceuticals (Jinxiang Chen et al., 2020).
Electrochemical Oxidation
The electrochemical oxidation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, using ozone generation at PbO2 anodes provides an efficient method for the degradation of these compounds. This technique could be applied for the treatment of wastewater containing phenolic pollutants (R. Amadelli et al., 2011).
Eigenschaften
IUPAC Name |
4-(3,5-difluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFYHZOKUQKDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461931 | |
| Record name | 4-(3,5-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)phenol | |
CAS RN |
656304-67-5 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



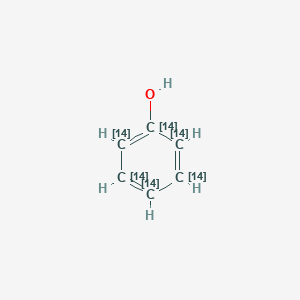
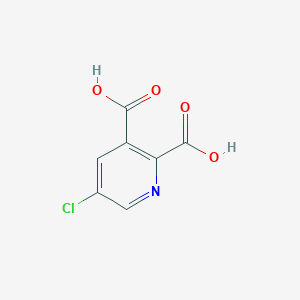
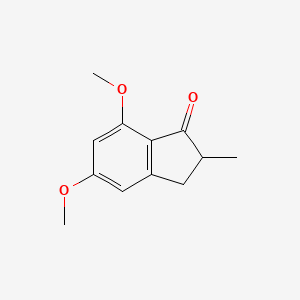
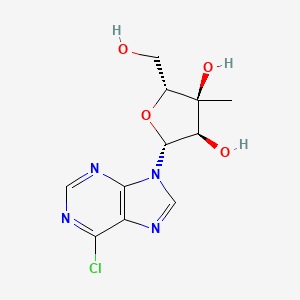
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
